molecular formula C24H21ClN2O3S B11291223 N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B11291223
M. Wt: 453.0 g/mol
InChI Key: YUCXFMVNQIZUFJ-UHFFFAOYSA-N
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Description

N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole-acetamide derivative featuring a 3-chlorophenyl methanesulfonyl group. This compound’s structure combines a sulfonamide moiety with a benzyl-acetamide backbone, which may enhance binding to biological targets such as enzymes or receptors .

Properties

Molecular Formula

C24H21ClN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

N-benzyl-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide

InChI

InChI=1S/C24H21ClN2O3S/c25-20-10-6-9-19(13-20)17-31(29,30)23-15-27(22-12-5-4-11-21(22)23)16-24(28)26-14-18-7-2-1-3-8-18/h1-13,15H,14,16-17H2,(H,26,28)

InChI Key

YUCXFMVNQIZUFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, including the formation of the indole core, sulfonylation, and subsequent coupling reactions. One common method involves the use of methanesulfonyl chloride for the sulfonylation step, followed by coupling with a benzylated indole derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The exact methods can vary depending on the scale and specific requirements of the production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways and exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

The target compound shares core structural motifs with other indole-acetamide derivatives but differs in substituent positioning and functional groups:

Compound Name Key Substituents Structural Impact Reference
N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (Target) 3-chlorophenyl methanesulfonyl at indole C3 Electron-withdrawing sulfonyl group enhances stability; chloro group influences lipophilicity
N-benzyl-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide 4-chlorobenzoyl, 5-methoxy, 2-methyl Methoxy and methyl groups increase steric bulk; benzoyl group may alter binding
2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(methylsulfonyl)acetamide Methylsulfonyl at acetamide N Smaller sulfonamide group reduces steric hindrance compared to aryl-sulfonyl
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide 3-fluorophenyl, trifluoromethyl Fluorine substituents increase metabolic stability and electronegativity

Key Observations :

  • Compounds with 4-chlorobenzoyl groups (e.g., ) exhibit altered electronic profiles due to the carbonyl group, which may reduce stability under physiological conditions compared to sulfonyl-containing derivatives .

Key Observations :

  • Automated HPLC purification () is critical for isolating sulfonamide derivatives with complex substituents, ensuring high purity .
  • Recrystallization () is less efficient for bulky derivatives, favoring methods like HPLC for higher yields .

Key Observations :

  • Methoxy and methyl groups () improve binding but may hinder solubility, whereas sulfonyl groups (target compound) optimize both affinity and drug-like properties .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : N-benzyl acetamide derivatives (e.g., ) form N–H···O hydrogen bonds in crystal structures, stabilizing the solid state. The target compound’s 3-chlorophenyl group may disrupt this packing, altering solubility .
  • Bond Lengths : In similar compounds (), C–N bond lengths (~1.376 Å) correlate with computational models, suggesting reliable stability predictions for the target compound .

Biological Activity

N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that incorporates functional groups known for their biological activity, particularly in therapeutic applications. This article explores the compound's biological properties, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H21ClN2O4S, with a molecular weight of 469.0 g/mol. The compound features an indole ring, a sulfonamide group, and a benzyl moiety, which contribute to its biological properties.

Property Details
Molecular FormulaC24H21ClN2O4S
Molecular Weight469.0 g/mol
IUPAC Name2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-benzylacetamide

The exact mechanism of action for this compound remains to be elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cancer progression or bacterial infection. The sulfonamide group may facilitate interactions with bacterial enzymes, while the indole moiety could influence cellular signaling pathways related to tumor growth or inflammation.

Case Studies and Research Findings

Research on related compounds has provided insights into the potential biological activities of this compound:

Antitumor Activity

A study evaluated a series of benzyl-substituted compounds and found significant antitumor activity with mean GI50 values ranging from 7.24 to 14.12 µM, which were more potent than the standard drug 5-FU (22.60 µM) . This suggests that modifications to the benzyl structure can enhance antitumor efficacy.

Antibacterial Activity

Research on similar sulfonamide compounds demonstrated effective antibacterial activity against various strains, reinforcing the hypothesis that this compound could exhibit similar effects due to its sulfonamide content .

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